molecular formula C8H5BrClIO2 B1532661 Methyl 2-Bromo-4-chloro-5-iodobenzoate CAS No. 1208077-68-2

Methyl 2-Bromo-4-chloro-5-iodobenzoate

Cat. No.: B1532661
CAS No.: 1208077-68-2
M. Wt: 375.38 g/mol
InChI Key: QNXBMBNUPZCSJX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chloro-5-iodobenzoate ( 1208077-68-2) is a high-value, tri-halogenated benzoate ester serving as a versatile synthetic intermediate in chemical research and development . With a molecular formula of C 8 H 5 BrClIO 2 and a molecular weight of 375.39 g/mol, this compound features three distinct halogen substituents—bromo, chloro, and iodo—on its aromatic ring, which create multiple reactive sites for sequential cross-coupling reactions and functional group transformations . Its physical properties, including a predicted density of 2.1±0.1 g/cm³ and a boiling point of 354.4±42.0 °C at 760 mmHg, are critical for reaction planning and purification processes . This compound is primarily used as a key building block in pharmaceutical development for the synthesis of active ingredients and complex organic molecules. Its structure is particularly valuable in material science for creating novel organic materials and in the preparation of ligands for catalytic systems . Researchers utilize this ester in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, where the iodine atom can be selectively replaced due to its superior reactivity, followed by manipulation of the bromo and chloro substituents . The methyl ester group also offers a handle for further hydrolysis or transformation into other functional groups, enhancing its synthetic utility. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Please refer to the relevant Safety Data Sheet for detailed handling and hazard information before use. Storage: For optimal stability, store the product in a cool, dry, and well-ventilated place, keeping the container tightly sealed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-4-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXBMBNUPZCSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Bromo 4 Chloro 5 Iodobenzoate

Retrosynthetic Analysis and Key Strategic Disconnections

A retrosynthetic analysis of Methyl 2-Bromo-4-chloro-5-iodobenzoate reveals several potential disconnections. The primary challenge lies in the precise placement of the bromo, chloro, and iodo substituents at positions 2, 4, and 5, respectively, relative to the methyl ester at position 1.

Retrosynthetic analysis of this compound
Figure 1: Key retrosynthetic disconnections for this compound, highlighting esterification and halogenation as primary transformations.

The key strategic disconnections involve:

C-Br, C-Cl, and C-I bonds: These disconnections point towards halogenation reactions, which are typically achieved through electrophilic aromatic substitution (EAS) or Sandmeyer-type reactions.

Ester linkage: This disconnection suggests an esterification of a corresponding benzoic acid precursor.

Considerations for Selective Halogenation (Bromination, Chlorination, Iodination)

The order of halogen introduction is critical due to the directing effects of the substituents present on the aromatic ring at each stage. The carboxyl (or ester) group is a deactivating, meta-directing group. organicchemistrytutor.commnstate.edu Halogens, on the other hand, are deactivating but ortho, para-directing. masterorganicchemistry.comquora.com These competing effects must be strategically exploited to achieve the desired 2,4,5-substitution pattern.

Selective halogenation can be influenced by several factors:

Steric Hindrance: The bulky nature of iodine may favor its introduction at less sterically hindered positions.

Reagent Choice: Specific halogenating agents can offer enhanced regioselectivity. For instance, iodine monochloride (ICl) is a common reagent for iodination.

Reaction Conditions: Temperature, solvent, and catalyst can all play a role in directing the substitution.

Approaches to Esterification of Benzoic Acid Precursors

The final step in many potential synthetic routes is the esterification of the corresponding polysubstituted benzoic acid. The Fischer-Speier esterification is a classic and widely used method. This reaction typically involves refluxing the carboxylic acid in an excess of the alcohol (methanol in this case) with a catalytic amount of a strong acid, such as sulfuric acid. chemicalbook.com Microwave-assisted esterification has also been shown to be an effective method for substituted benzoic acids.

Classical Multistep Synthesis Pathways

Given the directing group effects, a sequential introduction of the substituents is necessary. Direct halogenation of methyl benzoate (B1203000) would be unselective and difficult to control. Therefore, starting with a pre-substituted benzene (B151609) derivative is a more viable approach.

Sequential Halogenation Protocols and Regioselectivity Control

Two primary strategies for introducing the halogens are electrophilic aromatic halogenation and diazotization-mediated halogenation.

This approach relies on the directing effects of the substituents to guide the incoming electrophile to the desired position. A plausible pathway could start from a di-substituted benzoic acid. For example, starting with 4-chlorobenzoic acid, the carboxyl group would direct the next electrophile to the meta position (position 3). However, the chlorine is an ortho, para-director. This would lead to a mixture of products.

A more controlled approach might involve a sequence such as:

Starting Material: A strategically chosen substituted aniline.

Sequential Halogenation: Utilizing the activating and directing effects of the amino group.

Diazotization and Sandmeyer Reaction: To replace the amino group with a halogen.

Esterification: To form the final product.

The table below outlines the directing effects of relevant functional groups in electrophilic aromatic substitution. organicchemistrytutor.commnstate.edumasterorganicchemistry.com

Functional GroupActivating/DeactivatingDirecting Effect
-NH2, -NHRStrongly Activatingortho, para
-OH, -ORStrongly Activatingortho, para
-AlkylWeakly Activatingortho, para
-Cl, -Br, -IWeakly Deactivatingortho, para
-COOH, -COORModerately Deactivatingmeta
-NO2Strongly Deactivatingmeta

The Sandmeyer reaction provides a powerful method for introducing halogens (Cl, Br) onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. nih.govwikipedia.orgbyjus.com Iodide can be introduced by reaction with potassium iodide, often without the need for a copper catalyst. organic-chemistry.org

A potential synthetic route utilizing the Sandmeyer reaction could begin with a substituted aniline, for example, 2-amino-4-chlorobenzoic acid.

Plausible Synthetic Pathway:

Iodination of a Substituted Aniline: Starting with 2-amino-4-chlorobenzoic acid, electrophilic iodination would likely be directed by the strongly activating amino group to the ortho and para positions. The position para to the amino group (position 5) would be favored, yielding 2-amino-4-chloro-5-iodobenzoic acid.

Sandmeyer Reaction for Bromination: The resulting 2-amino-4-chloro-5-iodobenzoic acid can then undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. orgsyn.org Subsequent treatment with copper(I) bromide (CuBr) would replace the diazonium group with bromine, affording 2-bromo-4-chloro-5-iodobenzoic acid.

Esterification: The final step would be the esterification of 2-bromo-4-chloro-5-iodobenzoic acid with methanol (B129727) in the presence of an acid catalyst to yield this compound. chemicalbook.com

The table below summarizes a potential Sandmeyer reaction sequence.

StepStarting MaterialReagentsIntermediate/Product
12-Amino-4-chlorobenzoic acidI2, Oxidizing agent2-Amino-4-chloro-5-iodobenzoic acid
22-Amino-4-chloro-5-iodobenzoic acid1. NaNO2, H+ 2. CuBr2-Bromo-4-chloro-5-iodobenzoic acid
32-Bromo-4-chloro-5-iodobenzoic acidCH3OH, H+This compound

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product, this compound. Key parameters that would be systematically varied and monitored include temperature, reaction time, and the stoichiometry of reagents.

Temperature Control: In diazotization reactions, maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent the premature decomposition of the diazonium salt. google.com For the subsequent Sandmeyer reaction, the temperature may be raised to facilitate the substitution of the diazonium group with the halide. For instance, in the synthesis of 5-bromo-2-iodobenzoic acid, the reaction mixture is heated to 90 °C after the addition of potassium iodide. chemicalbook.com

Reaction Time: The duration of each reaction step must be sufficient to ensure complete conversion. In the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate, the diazotization and iodination step is carried out for 1-5 hours. google.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Stoichiometry of Reagents: The molar ratios of the reactants play a significant role in the reaction outcome. For example, in a typical diazotization, a slight excess of sodium nitrite and the acid is used to ensure complete conversion of the primary aromatic amine. In the subsequent Sandmeyer reaction, the amount of the copper salt and the halide source would be optimized to maximize the yield of the desired halogenated product while minimizing the formation of by-products.

The table below outlines hypothetical optimization parameters based on analogous reactions.

ParameterRangeOptimal Condition (Hypothetical)Rationale
Diazotization Temperature 0 - 10 °C0 - 5 °CPrevents decomposition of the diazonium salt. google.com
Sandmeyer Reaction Temperature 20 - 100 °C60 - 90 °CTo drive the substitution reaction to completion. chemicalbook.com
Reaction Time 1 - 24 hours3 - 5 hoursTo ensure complete conversion without product degradation. google.com
Stoichiometry of NaNO₂ 1.0 - 1.5 eq.1.2 eq.To ensure complete diazotization of the amine. google.com
Stoichiometry of CuBr 1.0 - 2.0 eq.1.2 eq.To catalyze the substitution of the diazonium group efficiently.

Purification Techniques (e.g., Column Chromatography, Recrystallization)

Following the synthesis, the crude this compound product would require purification to remove unreacted starting materials, reagents, and by-products. The two most common and effective purification techniques for this type of organic compound are column chromatography and recrystallization.

Column Chromatography: This technique is highly effective for separating compounds with different polarities. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is then passed through the column. By gradually increasing the polarity of the eluent, the components of the mixture are separated based on their affinity for the stationary phase. In the purification of methyl 2-bromo-4-fluoro-5-methylbenzoate, a mixture of petroleum ether and ethyl acetate (B1210297) (10:1) was used as the eluent. chemicalbook.com

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization. For instance, the crude product of 5-bromo-2-iodobenzoic acid is recrystallized from 50% ethanol (B145695) to yield a pale yellow solid. chemicalbook.com

The selection of the purification method would depend on the physical state of the crude product (solid or oil) and the nature of the impurities. A combination of both techniques may be necessary to achieve high purity.

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Mediated Halogenation Strategies

Traditional halogenation reactions often require stoichiometric amounts of harsh reagents and can suffer from poor regioselectivity. Modern approaches focus on the use of catalysts to achieve more efficient and selective halogenations.

Transition metal catalysts, particularly those based on copper, have shown great promise in C-H bond halogenation. beilstein-journals.org For example, a reusable Cu-Mn spinel oxide has been used as a catalyst for the halogenation of phenols and heteroarenes using N-halosuccinimides as the halogen source. beilstein-journals.org Visible-light-induced photocatalysis is another emerging strategy. For instance, the halogenation of aromatic C-H bonds has been achieved using a heterogeneous Cu-MnO catalyst under visible light irradiation. nih.gov These methods offer the potential for milder reaction conditions and improved selectivity in the synthesis of complex molecules like this compound.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over traditional batch processing. rsc.org These include enhanced safety, better temperature control, improved mixing, and easier scalability. rsc.orgnih.gov For highly exothermic reactions like halogenations, the superior heat transfer capabilities of microreactors can prevent runaway reactions and improve selectivity. rsc.org

The use of hazardous reagents like elemental halogens can be managed more safely in a closed-loop flow system. rsc.org Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. youtube.com This approach could significantly streamline the synthesis of this compound.

Solvent-Free or Reduced-Solvent Synthetic Protocols

Organic solvents are a major contributor to chemical waste. Consequently, developing solvent-free or reduced-solvent synthetic methods is a key goal of green chemistry. Solvent-free esterification of benzoic acids has been successfully demonstrated using solid acid catalysts like modified montmorillonite (B579905) K10 clay or under microwave irradiation with ionic liquids. researchgate.netepa.gov

Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), is another solvent-free technique that has been applied to esterification reactions. nih.gov These solvent-free approaches not only reduce environmental impact but can also lead to shorter reaction times and simpler workup procedures.

Enzymatic or Biocatalytic Halogenation (if applicable to this class of compounds)

Enzymes are highly selective catalysts that operate under mild conditions (aqueous environment, neutral pH, and ambient temperature). Halogenating enzymes, or halogenases, are known to catalyze the halogenation of a wide range of organic substrates. nih.gov These enzymes are broadly classified into two types: those that catalyze electrophilic halogenation on electron-rich substrates and those that perform radical-based halogenation on unactivated C-H bonds. nih.govfrontiersin.org

While the direct enzymatic synthesis of a highly substituted compound like this compound has not been reported, the potential exists. Flavin-dependent halogenases can catalyze chlorination and bromination, while heme-dependent haloperoxidases can catalyze chlorination, bromination, and iodination. acs.org However, the substrate scope and regioselectivity of known halogenases might be a limiting factor for such a complex substitution pattern. Further research and enzyme engineering could potentially lead to biocatalytic routes for the synthesis of polyhalogenated aromatics. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 1H, 13C, and Heteronuclear NMR for Stereochemical and Regiochemical Assignment

The substitution pattern of the benzene (B151609) ring in Methyl 2-Bromo-4-chloro-5-iodobenzoate results in a distinct set of signals in both ¹H and ¹³C NMR spectra. Due to the lack of specific experimental data in the refereed literature for this exact compound, theoretical chemical shift values are predicted based on established substituent effects on aromatic systems.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to exhibit two distinct signals corresponding to the two aromatic protons. The proton at position 3 (H-3) and the proton at position 6 (H-6) will appear as singlets due to the absence of adjacent protons. The chemical shifts are influenced by the electronic effects of the surrounding halogen and ester substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. This includes the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons are significantly influenced by the electronegativity and position of the halogen substituents.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-132.0
C2-120.0
C38.10142.0
C4-135.0
C5-95.0
C67.90139.0
C=O-164.0
O-CH₃3.9553.0

Note: These are predicted values and may differ from experimental results.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms, which is crucial for confirming the proposed structure.

COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify proton-proton couplings. For this compound, no cross-peaks would be expected in the aromatic region, confirming the isolated nature of the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This would definitively assign the proton signals at approximately 8.10 ppm and 7.90 ppm to their corresponding carbon atoms (C3 and C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, a NOESY spectrum could show a through-space correlation between the methyl protons of the ester group and the aromatic proton at the 6-position, helping to confirm the conformation of the ester group relative to the aromatic ring.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov For a crystalline compound like this compound, ssNMR could be employed to investigate polymorphism, which is the ability of a substance to exist in more than one crystal form. Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local chemical environment and intermolecular interactions within the crystal lattice. This technique is complementary to single-crystal X-ray diffraction and can provide valuable information even for microcrystalline or amorphous solids. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.

The predicted exact mass of this compound (C₈H₅BrClIO₂) is a key piece of data obtained from HRMS. The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of bromine and chlorine, each having two abundant isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediates

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. wikipedia.org This process, often involving collision-induced dissociation (CID), provides detailed structural information about the parent ion. While not directly applicable to the analysis of the final product itself, MS/MS is invaluable for identifying and characterizing transient intermediates in the reaction mixture leading to the formation of this compound. wikipedia.org By analyzing the fragmentation patterns of potential intermediates, a clearer picture of the reaction mechanism can be constructed.

Elucidation of Reaction Pathway Components

Predicted Fragmentation Data for this compound:

Fragment Ion Predicted m/z Description
[M - OCH₃]⁺Varies by isotopeLoss of the methoxy radical
[M - COOCH₃]⁺Varies by isotopeLoss of the carbomethoxy radical
[C₆H₂BrClI]⁺Varies by isotopeLoss of the entire ester group

Note: The m/z values will vary depending on the specific isotopes of Br and Cl present in the fragment ion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods are complementary, probing the vibrational modes of chemical bonds. wikipedia.org In FT-IR spectroscopy, the absorption of infrared radiation is measured as it excites molecular vibrations that cause a change in the dipole moment. spectralysbiotech.com Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light (laser), which is sensitive to vibrations that induce a change in the polarizability of the molecule. wikipedia.org

For this compound, a detailed analysis of its FT-IR and Raman spectra would provide a unique "fingerprint," confirming the presence of its key structural components. The high-frequency region of the spectra would feature aromatic and aliphatic C-H stretching vibrations. The most prominent peak for functional group identification would be the strong carbonyl (C=O) stretching vibration of the methyl ester group, typically appearing in a characteristic region of the infrared spectrum. The "fingerprint region" (below 1500 cm⁻¹) is more complex but contains a wealth of structural information, including vibrations from the C-O ester linkage, aromatic ring C-C stretching, and C-H bending modes.

Crucially, the low-frequency region of the Raman spectrum is particularly valuable for identifying the carbon-halogen bonds. The C-Cl, C-Br, and C-I stretching vibrations would appear at distinct frequencies, with the vibrational frequency decreasing as the mass of the halogen atom increases.

The table below outlines the expected vibrational modes and their approximate wavenumber ranges for this compound, based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Primary Detection Method
Aromatic C-H StretchAr-H3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch-CH₃2990 - 2850FT-IR, Raman
Carbonyl C=O StretchEster (C=O)1730 - 1715FT-IR (Strong)
Aromatic C=C StretchBenzene Ring1600 - 1450FT-IR, Raman
C-O StretchEster (C-O)1300 - 1100FT-IR
C-Cl StretchAryl-Chloride1100 - 800Raman
C-Br StretchAryl-Bromide650 - 500Raman
C-I StretchAryl-Iodide550 - 480Raman
Note: These are generalized ranges and the exact peak positions would be influenced by the overall electronic environment of the molecule.

Furthermore, these spectroscopic techniques are invaluable for in-situ reaction monitoring. For instance, during the synthesis of this compound, one could monitor the disappearance of reactant peaks and the simultaneous appearance of product peaks in real-time. This allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any transient intermediates. horiba.com

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org By diffracting a beam of X-rays off a single crystal of this compound, a unique diffraction pattern is generated. ebi.ac.uk Computational analysis of this pattern yields a three-dimensional electron density map of the molecule, from which the exact coordinates of each atom (carbon, hydrogen, oxygen, chlorine, bromine, and iodine) can be determined. nih.gov

This analysis provides unambiguous confirmation of the compound's constitution and absolute configuration. It would reveal precise bond lengths, bond angles, and torsion angles, offering insight into the steric and electronic effects of the three different halogen substituents on the geometry of the benzene ring and the orientation of the methyl ester group.

ParameterInformation Obtained
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal lattice.
Space GroupThe symmetry operations that describe the arrangement of molecules within the crystal.
Atomic CoordinatesThe precise x, y, z position of every atom in the molecule, defining its 3D structure.
Bond Lengths & AnglesExact measurements of intramolecular distances and angles, revealing geometric details.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule, such as the twist of the ester group relative to the ring.
Note: This table describes the type of data generated from a single-crystal X-ray diffraction experiment.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For a polyhalogenated, electron-poor aromatic system like this compound, several types of interactions are expected to direct its supramolecular assembly.

The analysis would likely reveal halogen bonds, which are highly directional interactions between an electron-deficient region on a halogen atom (the σ-hole) and a nucleophile. acs.org Given the presence of three different halogens and a carbonyl oxygen, a variety of halogen bonds could be formed, such as I···O, Br···O, or even weaker Cl···O interactions. mdpi.com The strength of these bonds typically follows the trend I > Br > Cl. anr.fr The crystal structure would show distances between the halogen and oxygen atoms that are shorter than the sum of their van der Waals radii and a C-X···O angle close to 180°, both characteristic features of halogen bonding. acs.org

While standard X-ray crystallography provides atomic positions, high-resolution X-ray diffraction allows for the experimental determination of the electron density distribution within the crystal. anr.fr This advanced technique provides a visual and quantitative picture of the chemical bonds and intermolecular interactions. nih.gov

For this compound, this analysis would be particularly insightful for studying the nature of its halogen bonds. The technique can map the anisotropic distribution of electron density around the covalently bonded halogen atoms. acs.org This would experimentally visualize the region of depleted electron density, known as the σ-hole, located on the outer side of each halogen atom along the extension of the C-X bond. researchgate.net The analysis would also map the corresponding region of electron concentration (a lone pair) on the carbonyl oxygen atom of a neighboring molecule.

By applying theoretical frameworks like the Quantum Theory of Atoms in Molecules (QTAIM) to the experimental electron density data, one can precisely characterize the halogen bonds. nih.govnih.gov This involves locating the bond critical point (BCP) between the interacting atoms (e.g., I···O) and analyzing the properties of the electron density at that point.

QTAIM Parameter at Bond Critical Point (BCP)Significance for Halogen Bonding
Electron Density (ρ)Its value correlates with the strength of the interaction; higher density indicates a stronger bond.
Laplacian of Electron Density (∇²ρ)A positive value is characteristic of "closed-shell" interactions, typical for non-covalent bonds.
Total Electron Energy Density (H(r))A negative value at the BCP indicates a degree of covalent character and confirms a stabilizing interaction.
Note: This table outlines key parameters from QTAIM analysis of experimental electron density used to quantify halogen bonds.

This experimental approach provides the most definitive evidence for the existence and nature of halogen bonding, moving beyond purely geometric inference to a rigorous, quantitative description of the electronic interactions that dictate the compound's supramolecular architecture. anr.frresearchgate.net

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of Methyl 2-Bromo-4-chloro-5-iodobenzoate and its derivatives is increasingly guided by the principles of green chemistry, emphasizing sustainability and efficiency. A primary focus is the development of atom-economical reaction pathways. Atom economy is a concept that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. Traditional multi-step syntheses, especially in pharmaceutical and fine chemical production, often suffer from poor atom economy, generating significant waste. assets-servd.host

Table 1: Principles of Green Chemistry in Synthesis

Principle Description Relevance to this compound Synthesis
Atom Economy Maximizing the incorporation of material from the starting materials into the final product. Designing new routes that avoid wasteful protecting groups or leaving groups.
Catalysis Using catalytic reagents in small amounts over stoichiometric reagents. Employing transition metal or organocatalysts for halogen-selective functionalization.

Exploration of Unprecedented Reactivity and Selective Transformations

The dense halogenation of this compound provides a unique scaffold for exploring selective chemical transformations. The differential reactivity of the carbon-halogen bonds is the key to its synthetic utility. In cross-coupling reactions, the general trend for oxidative addition to a metal center follows the bond dissociation energies, which is typically C–I > C–Br > C–Cl. nih.gov This inherent reactivity difference allows for programmed, site-selective functionalization.

Future research will focus on exploiting this reactivity gradient to achieve unprecedented transformations. For instance, chemists can selectively replace the iodine atom via Suzuki or Sonogashira coupling, leaving the bromine and chlorine atoms untouched for subsequent, different reactions. A formidable challenge, however, arises when attempting to selectively functionalize between two identical halogen atoms on a ring, but for a tri-substituted compound like this, the electronic and steric differences provide a clear hierarchy for reactivity. nih.govresearchgate.net Researchers are developing sophisticated catalyst systems that can override these inherent tendencies to achieve non-canonical selectivity, further expanding the synthetic toolbox. rsc.org This allows for the construction of highly complex, multi-substituted aromatic compounds that would be difficult to access through other means.

Table 2: Reactivity Hierarchy of Carbon-Halogen Bonds

Carbon-Halogen Bond Relative Bond Dissociation Energy Typical Reaction Amenability
C–I Lowest Highest (e.g., Suzuki, Sonogashira, Heck, Stille couplings)
C–Br Intermediate Intermediate (e.g., Suzuki, Buchwald-Hartwig amination)

Integration into Automated and High-Throughput Synthesis Platforms

The evolution of automated synthesis and high-throughput experimentation (HTE) platforms is set to revolutionize chemical research and drug discovery. synthiaonline.comacs.org These technologies enable the rapid synthesis and screening of vast numbers of molecules, significantly accelerating the discovery of new lead compounds and materials. nih.govspirochem.com this compound, with its multiple, orthogonally reactive sites, is an ideal building block for these platforms.

By integrating this compound into an automated synthesizer, researchers can program a series of selective cross-coupling reactions in a parallel format. merckmillipore.comacs.org For example, a 96-well plate could be used to react this compound with 96 different boronic acids at the iodine position. acs.org The resulting library of 96 unique compounds could then undergo a second diversification step at the bromine position, and potentially a third at the chlorine, generating an exponentially larger library of complex molecules. spirochem.com This approach dramatically shortens the design-make-test cycle, which is critical in medicinal chemistry and materials science. nih.gov HTE can also be used to rapidly screen a wide array of catalysts and reaction conditions to optimize transformations, making the synthesis process more efficient and robust. purdue.edu

Expansion of Applications in Novel Material Science Disciplines

While heavily utilized in the synthesis of small molecules for pharmaceuticals, the unique properties of polyhalogenated aromatic compounds like this compound suggest significant potential in materials science. youtube.com The high atomic mass of bromine and iodine can impart useful properties such as high refractive index and high density to polymers or molecular glasses. The presence of multiple halogens also provides sites for halogen bonding, a type of non-covalent interaction that can be used to direct the self-assembly of molecules into highly ordered crystalline structures, a field known as crystal engineering. researcher.life

Future research may explore the incorporation of this building block into advanced materials. For example, it could serve as a monomer or cross-linking agent in the synthesis of specialty polymers with enhanced thermal stability, flame retardancy, or unique optical properties. Stepwise functionalization at the three halogen sites allows for the precise construction of complex, three-dimensional architectures required for advanced applications in microelectronics or photonics. youtube.com The ability to tune the electronic properties of the aromatic ring through selective substitution could lead to the development of novel organic semiconductors or photochromic materials. researcher.life

Synergistic Combination of Experimental and Advanced Computational Methodologies

The synergy between experimental organic synthesis and advanced computational chemistry is becoming indispensable for modern chemical research. acs.orgnih.gov This collaboration allows for a deeper understanding of reaction mechanisms and the prediction of chemical reactivity, saving time and resources in the laboratory. quora.com For a molecule as complex as this compound, computational tools are vital for predicting its behavior.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the properties of the molecule, including the relative strengths of the C-I, C-Br, and C-Cl bonds. nih.gov These calculations can help chemists predict the regioselectivity of a reaction and choose the most appropriate catalyst and conditions to achieve a desired outcome. nih.govresearchgate.net Computational modeling can also elucidate the intricate mechanisms of catalytic cycles, providing insights that can lead to the design of more efficient catalysts. nih.gov This predictive power reduces the need for extensive empirical screening and allows for a more rational, hypothesis-driven approach to synthesis design. rsc.orgresearchgate.net The combination of predictive modeling with high-throughput experimental validation represents a powerful paradigm for accelerating the discovery and development of new chemical entities and materials. bham.ac.ukresearchgate.net

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-bromo-4-chloro-5-iodobenzoate to improve yield and purity?

Methodological Answer: The synthesis typically involves esterification of substituted benzoic acid precursors. For example, details a route using 5-bromo-2-iodobenzoic acid, potassium carbonate, and methyl iodide in acetone under reflux conditions. Key steps include:

  • Reagent Ratios: Excess methyl iodide (1.5–2.0 equivalents) ensures complete esterification.
  • Temperature Control: Maintaining 60–70°C prevents side reactions like demethylation or halogen exchange.
  • Purification: Column chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .
    Comparative studies suggest that substituting the base (e.g., using DMAP as a catalyst) or solvent (e.g., DMF for better solubility) may enhance reaction efficiency .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-analytical approach is recommended:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies methyl ester protons (~3.9 ppm) and aromatic protons (downfield shifts due to electron-withdrawing halogens).
    • ¹³C NMR: Confirms ester carbonyl (~165–170 ppm) and halogen-substituted carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ expected at ~375.8 m/z for C₉H₇BrClIO₂⁺) .
  • Elemental Analysis: Validates halogen content (Br, Cl, I) within ±0.3% of theoretical values .

Q. How do halogen substitution patterns influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The positions of Br, Cl, and I atoms dictate regioselectivity in reactions like Suzuki-Miyaura or Ullmann coupling:

  • Iodine at Position 5: Highly reactive in Sonogashira coupling due to lower bond dissociation energy compared to Br or Cl.
  • Bromine at Position 2: Less reactive but stabilizes intermediates in SNAr reactions.
    A comparative table from highlights reactivity trends:
Halogen PositionReaction TypePreferred CatalystYield Range
2-Br, 5-ISuzuki CouplingPd(PPh₃)₄60–75%
4-Cl, 5-IUllmann CouplingCuI/1,10-phenanthroline40–55%

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for halogen exchange reactions involving this compound?

Methodological Answer: Discrepancies in halogen exchange (e.g., I → F) under similar conditions may arise from solvent polarity or catalyst speciation. A proposed workflow includes:

  • Kinetic Isotope Effect (KIE) Studies: Differentiate between radical vs. ionic mechanisms.
  • DFT Calculations: Model transition states to identify energy barriers for pathways involving Pd(0) vs. Pd(II) intermediates.
  • In Situ Monitoring: Raman spectroscopy tracks iodide release during reactions to correlate with rate laws .

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?

Methodological Answer: Common issues include premature dehalogenation or ester hydrolysis. Mitigation approaches:

  • Protecting Groups: Silyl ethers or tert-butyl esters protect the methyl ester during harsh conditions (e.g., strong bases).
  • Sequential Halogen Activation: Use Pd-catalyzed "orthogonal" coupling (e.g., activate I first, then Br) to prevent interference .
  • Low-Temperature Quenching: Rapid cooling after coupling steps minimizes retro-aldol or elimination byproducts .

Q. How can researchers design biological activity assays to account for variability in antimicrobial data across structurally similar analogs?

Methodological Answer: Variability in MIC (Minimum Inhibitory Concentration) values for analogs (e.g., ’s table) requires controlled experimental design:

  • Standardized Strains: Use ATCC reference microbial strains to ensure reproducibility.
  • Solvent Controls: DMSO concentrations ≤1% v/v to avoid solvent toxicity artifacts.
  • Dose-Response Curves: Fit data to Hill equations to calculate EC₅₀ and assess cooperativity.
    A recent study resolved contradictions by correlating lipophilicity (logP) with membrane permeability; higher logP (e.g., 3.2 for this compound) enhances Gram-negative activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound across different literature sources?

Methodological Answer: Contradictions in NMR or MS data often stem from solvent effects or impurities. Recommendations:

  • Solvent Referencing: Report chemical shifts with solvent peaks (e.g., CDCl₃ at 7.26 ppm for ¹H).
  • Batch Purity Analysis: LC-MS (≥95% purity) ensures consistency.
  • Collaborative Verification: Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.